![molecular formula C21H19N3O3S2 B2741730 2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide CAS No. 710289-52-4](/img/structure/B2741730.png)
2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H19N3O3S2 and its molecular weight is 425.52. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide derivatives have been explored for their potential anticancer activities. Research indicates that similar compounds, such as 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides, exhibit potent and selective cytotoxic effects against leukemia cell lines, highlighting the potential of thieno[2,3-d]pyrimidin derivatives in cancer treatment strategies (Horishny, Arshad, & Matiychuk, 2021).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Compounds based on the thieno[2,3-d]pyrimidine scaffold, including those similar to 2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide, have been identified as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual inhibitory activity suggests their potential as therapeutic agents in cancer treatment, due to their ability to target key enzymes involved in the nucleotide synthesis pathway, crucial for DNA replication and repair (Gangjee, Qiu, Li, & Kisliuk, 2008).
Molecular Structure and Interaction Analysis
The crystal structures of compounds closely related to 2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide provide insights into their molecular conformations and potential interactions. Understanding these structures aids in the design of new derivatives with optimized properties for drug development and other applications. Studies on such crystal structures have revealed folded conformations and intramolecular hydrogen bonding, which could influence their biological activity and interaction with target proteins (Subasri et al., 2016).
Antimicrobial Activity
Derivatives of 2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide have also been investigated for their antimicrobial properties. Studies on structurally similar compounds have shown promising antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. Such activities are crucial in the fight against resistant microbial strains, highlighting the importance of this chemical class in contributing to the arsenal of antimicrobial compounds (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Mechanism of Action
Target of Action
Similar thieno[3,2-d]pyrimidine derivatives have been synthesized as inhibitors of ezh2 , a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene expression.
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its target enzyme (ezh2) and inhibit its activity . This inhibition could lead to changes in gene expression patterns within the cell.
Biochemical Pathways
Given that ezh2 is involved in histone methylation, a key process in the regulation of gene expression, it can be inferred that this compound might affect pathways related to gene expression and cellular differentiation .
Result of Action
Similar compounds have shown antiproliferative activity against various cancer cell lines . They can significantly affect cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
properties
IUPAC Name |
2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-2-16-11-17-19(29-16)23-21(24(20(17)26)14-7-4-3-5-8-14)28-13-18(25)22-12-15-9-6-10-27-15/h3-11H,2,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPDCDAZSBAOCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
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